![molecular formula C13H10BNO2 B13984271 [3-(3-Cyanophenyl)phenyl]boronic acid](/img/structure/B13984271.png)
[3-(3-Cyanophenyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Cyanophenyl)phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a cyano group at the meta position. This compound is of significant interest in organic chemistry due to its utility in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Cyanophenyl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
[3-(3-Cyanophenyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(3-Cyanophenyl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological research, boronic acids are explored for their potential as enzyme inhibitors and sensors. The cyano group in this compound can enhance its binding affinity to certain biological targets, making it a candidate for drug development .
Industry
Industrially, this compound is used in the production of polymers and materials with specific electronic properties. Its role in cross-coupling reactions also makes it valuable in the synthesis of fine chemicals .
Mecanismo De Acción
The mechanism of action of [3-(3-Cyanophenyl)phenyl]boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired biaryl product . The cyano group can influence the electronic properties of the compound, affecting its reactivity and binding affinity in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the cyano group and has different electronic properties.
[4-(4-Cyanophenyl)phenyl]boronic Acid: Similar structure but with the cyano group at the para position, affecting its reactivity and applications.
Uniqueness
The presence of the cyano group at the meta position in [3-(3-Cyanophenyl)phenyl]boronic acid provides unique electronic properties that can enhance its reactivity in certain reactions and its binding affinity in biological applications .
Propiedades
Fórmula molecular |
C13H10BNO2 |
|---|---|
Peso molecular |
223.04 g/mol |
Nombre IUPAC |
[3-(3-cyanophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H10BNO2/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-8,16-17H |
Clave InChI |
XVHAFQAGABAGQI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2=CC=CC(=C2)C#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


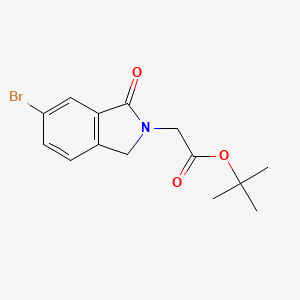
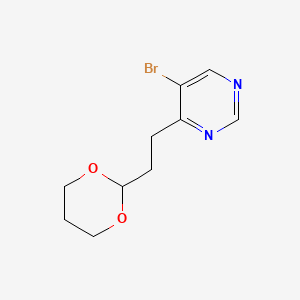
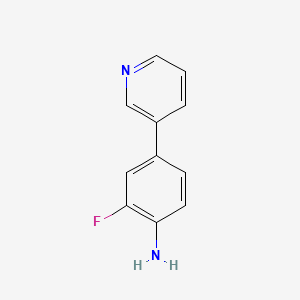

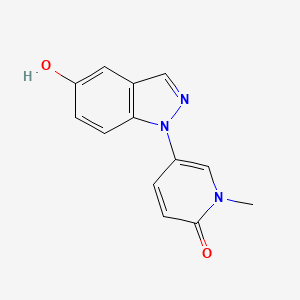
![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
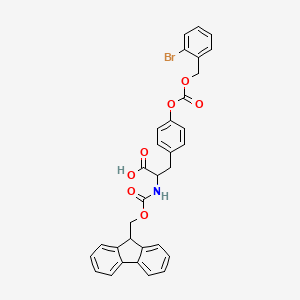
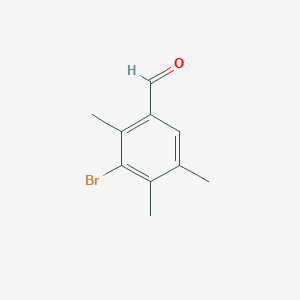
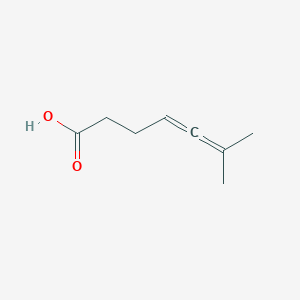
![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)
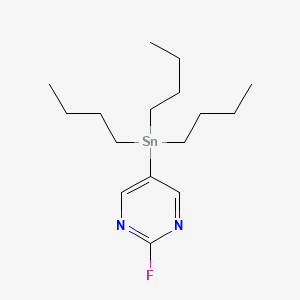
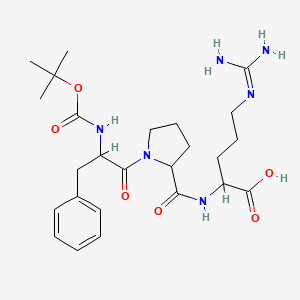
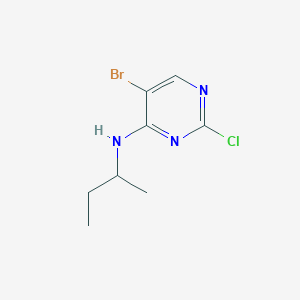
![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13984274.png)
